Methyl 2-cyano-2-(3-tetrahydro thienylidene) acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate can be synthesized through various synthetic routes. One common method involves the reaction of methyl cyanoacetate with 3-tetrahydrothiophene-1-one under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The thienylidene moiety can undergo various transformations, contributing to the compound’s reactivity and versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A precursor in the synthesis of methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate.
3-Tetrahydrothiophene-1-one: Another precursor used in the synthesis.
Methyl 2-cyano-2-(3-thienylidene) acetate: A structurally similar compound with a thienylidene group instead of a tetrahydrothienylidene group.
Uniqueness
Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate is unique due to its tetrahydrothienylidene moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in the synthesis of specialized organic molecules and materials .
Properties
CAS No. |
40548-04-7 |
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Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
methyl (2E)-2-cyano-2-(thiolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)7(4-9)6-2-3-12-5-6/h2-3,5H2,1H3/b7-6+ |
InChI Key |
RCOYMKATAQYOSH-VOTSOKGWSA-N |
SMILES |
COC(=O)C(=C1CCSC1)C#N |
Isomeric SMILES |
COC(=O)/C(=C/1\CCSC1)/C#N |
Canonical SMILES |
COC(=O)C(=C1CCSC1)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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